

Physical and chemical properties of 4-(2-chlorophenyl)butanoic acid

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Compound of Interest

Compound Name: 4-(2-chlorophenyl)butanoic Acid

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An In-Depth Technical Guide to 4-(2-chlorophenyl)butanoic acid

Abstract: This document provides a comprehensive technical overview of **4-(2-chlorophenyl)butanoic acid**, a halogenated aromatic carboxylic acid. It serves as a critical resource for researchers, chemists, and drug development professionals by detailing the compound's core physical and chemical properties, spectroscopic profile, and essential safety protocols. This guide emphasizes the causality behind its characteristics, grounding theoretical knowledge in practical application and established scientific principles. By synthesizing data from authoritative chemical databases and spectroscopic theory, this whitepaper aims to facilitate the effective use of this compound as a synthetic intermediate and building block in various research and development applications.

Chemical Identity and Structure

4-(2-chlorophenyl)butanoic acid belongs to the class of aromatic carboxylic acids. Its structure consists of a butanoic acid chain attached to a benzene ring, which is substituted with a chlorine atom at the ortho (position 2) position relative to the alkyl chain. This specific isomeric arrangement dictates its unique steric and electronic properties, influencing its reactivity and physical behavior.

Core Identifiers:

Identifier	Value	Source
IUPAC Name	4-(2-chlorophenyl)butanoic acid	N/A
CAS Number	68449-31-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	[1] [2]
Molecular Weight	198.65 g/mol	[1] [2]
Canonical SMILES	C1=CC=C(C(=C1)CCCC(=O)O)Cl	[2]

| PubChem CID | 11356083 |[\[3\]](#) |

Caption: 2D Structure of **4-(2-chlorophenyl)butanoic acid**.

Physical Properties

The physical properties of **4-(2-chlorophenyl)butanoic acid** are governed by the interplay between the polar carboxylic acid group, the largely nonpolar butyl chain, and the halogenated aromatic ring. The carboxyl group's ability to form strong hydrogen bonds significantly influences its melting point and boiling point, while the chlorophenyl moiety contributes to its overall molecular weight and solubility profile.

Property	Value	Comments and Authoritative Source
Molecular Weight	198.65 g/mol	Calculated from the molecular formula C ₁₀ H ₁₁ ClO ₂ . [1] [2]
Physical State	Solid	Expected at standard temperature and pressure, typical for carboxylic acids of this molecular weight.
XLogP3-AA	2.9	A computed measure of hydrophobicity, indicating moderate lipid solubility. [4]
Hydrogen Bond Donor Count	1	The hydroxyl proton of the carboxylic acid group. [4]
Hydrogen Bond Acceptor Count	2	The carbonyl and hydroxyl oxygens of the carboxylic acid group. [4]
Rotatable Bond Count	4	Indicates conformational flexibility in the butyl chain. [4]

Note: Experimental data for properties such as melting point, boiling point, and precise solubility are not widely published. The values provided are based on computational models and structural analogy.

Chemical Properties and Reactivity

The chemical behavior of **4-(2-chlorophenyl)butanoic acid** is defined by its two primary functional regions: the carboxylic acid group and the 2-chlorophenyl ring.

A. Carboxylic Acid Reactivity: The carboxyl group is the primary site of reactivity.

- Acidity: It behaves as a weak acid, capable of donating its hydroxyl proton in the presence of a base to form a carboxylate salt. The pKa is influenced by the electron-withdrawing effect of the nearby aromatic ring.

- Esterification: In the presence of an alcohol and an acid catalyst, it readily undergoes Fischer esterification to form the corresponding ester. This is a standard derivatization method.
- Amide Formation: It can be converted to an acyl chloride using reagents like thionyl chloride (SOCl_2) or oxalyl chloride, which then reacts with amines to form amides. This is a cornerstone of its use in medicinal chemistry synthesis.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2-chlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).

B. Aromatic Ring Reactivity: The 2-chlorophenyl group can participate in electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para- director but is deactivating due to its inductive electron withdrawal. The alkyl chain is an ortho-, para- director and is weakly activating. The steric hindrance from the ortho-chloro group and the butyl chain will significantly influence the regioselectivity of incoming electrophiles, generally favoring substitution at the para position relative to the butyl chain.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **4-(2-chlorophenyl)butanoic acid**. The expected spectral features are derived from the distinct chemical environments of its protons and carbons.

A. Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group.

- O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 cm^{-1} to 3500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]
- C=O Stretch: A strong, sharp absorption band should appear around $1700\text{-}1725\text{ cm}^{-1}$, corresponding to the carbonyl stretch.[5]
- C-O Stretch: An absorption band in the $1210\text{-}1320\text{ cm}^{-1}$ region is indicative of the C-O single bond stretch.
- Aromatic C-H Stretch: Peaks appearing just above 3000 cm^{-1} .

- C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm^{-1} .

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show distinct signals for the aliphatic chain and the aromatic ring.

- -COOH (1H): A broad singlet, highly deshielded, appearing far downfield (>10 ppm). Its integration confirms the presence of the acidic proton.[\[6\]](#)
- Aromatic Protons (4H): Due to the ortho-substitution, these protons will exhibit a complex multiplet pattern, typically in the 7.0-7.5 ppm region.
- -CH₂-Ar (2H): A triplet adjacent to the aromatic ring, expected around 2.7-2.9 ppm.
- -CH₂-COOH (2H): A triplet adjacent to the carboxyl group, expected around 2.4-2.6 ppm.[\[6\]](#)
- Internal -CH₂- (2H): A multiplet (quintet or sextet) resulting from coupling to the two adjacent CH₂ groups, expected around 1.9-2.2 ppm.[\[6\]](#)

- ^{13}C NMR: The carbon spectrum provides a map of the unique carbon environments.

- -C=O: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm range.[\[5\]](#)
- Aromatic Carbons: Six distinct signals are expected between 120-145 ppm. The carbon atom bonded to the chlorine (C-Cl) will be shifted, as will the carbon bonded to the butyl chain (C-C).
- Aliphatic Carbons: Three signals corresponding to the -CH₂- groups of the butyl chain will appear in the 20-40 ppm range.

C. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion (M⁺): The spectrum should show a molecular ion peak at $m/z \approx 198$. A characteristic M+2 peak at $m/z \approx 200$ with approximately one-third the intensity of the M⁺

peak will also be present, confirming the presence of a single chlorine atom (due to the natural abundance of the ^{37}Cl isotope).

- Key Fragments: Common fragmentation includes the loss of the carboxyl group (-COOH, loss of 45 Da) and cleavage of the butyl chain.

Experimental Protocol: ^1H NMR Characterization

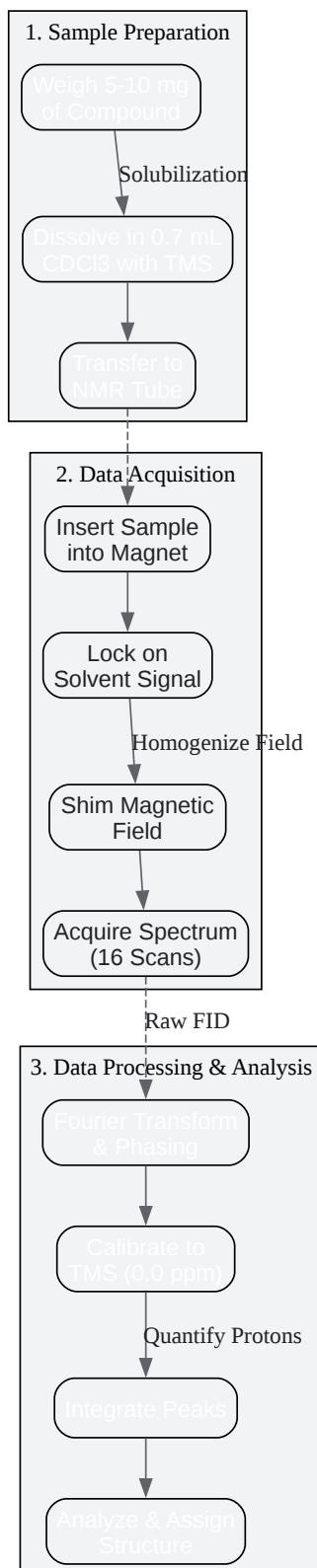
This protocol outlines a self-validating system for obtaining a high-quality ^1H NMR spectrum to confirm the structural integrity of a synthesized or purchased batch of **4-(2-chlorophenyl)butanoic acid**.

Objective: To verify the chemical structure and assess the purity of **4-(2-chlorophenyl)butanoic acid** via ^1H NMR spectroscopy.

Methodology:

- Sample Preparation (Causality: Purity and Solubility):
 - Accurately weigh 5-10 mg of the compound into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard solvent for non-polar to moderately polar organic molecules and its deuterium signal does not interfere with the analyte signals.^[6]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift reference at 0.0 ppm).^[6]
 - Vortex the vial until the sample is fully dissolved. A clear, homogenous solution is critical for high-resolution spectra.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup & Data Acquisition (Causality: Signal Quality):
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

- Lock the spectrometer on the deuterium signal of the CDCl_3 . This step corrects for any magnetic field drift during the experiment.
- Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An improperly shimmed sample will result in broad, distorted signals.
- Acquire a standard ^1H NMR spectrum (e.g., 16 scans, 45° pulse angle, 2-second relaxation delay).
- Data Processing and Analysis (Causality: Structural Verification):
 - Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay).
 - Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
 - Integrate all peaks. The relative integral ratios should correspond to the number of protons in each environment (e.g., 1:4:2:2:2).
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the **4-(2-chlorophenyl)butanoic acid** structure. Compare the observed spectrum to the predicted profile in Section 4B.

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Caption: Experimental workflow for NMR characterization.

Safety and Handling

As with any laboratory chemical, proper handling of **4-(2-chlorophenyl)butanoic acid** is paramount to ensure safety. While specific toxicity data for this compound is not extensively documented, precautions should be based on its chemical class.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7]
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation when handling the solid material.[8]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
 - Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[9]
 - Inhalation: Move the individual to fresh air.[7]
 - Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

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